molecular formula C11H13NO2 B127810 Allyl 5-amino-2-methylbenzoate CAS No. 153775-21-4

Allyl 5-amino-2-methylbenzoate

Cat. No. B127810
M. Wt: 191.23 g/mol
InChI Key: ZIRNJGCNESBTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-amino-2-methylbenzoate, also known as AMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMB is a derivative of benzoic acid and is commonly used as a starting material in the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of Allyl 5-amino-2-methylbenzoate is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Allyl 5-amino-2-methylbenzoate is thought to bind to the cell membrane and cause structural damage, leading to cell death. In cancer cells, Allyl 5-amino-2-methylbenzoate has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.

Biochemical And Physiological Effects

Allyl 5-amino-2-methylbenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Allyl 5-amino-2-methylbenzoate has been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In animal studies, Allyl 5-amino-2-methylbenzoate has been found to have anti-inflammatory effects and can reduce the severity of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Allyl 5-amino-2-methylbenzoate in lab experiments is its high purity and stability. Allyl 5-amino-2-methylbenzoate is a crystalline solid that can be easily stored and transported. Additionally, Allyl 5-amino-2-methylbenzoate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Allyl 5-amino-2-methylbenzoate in lab experiments is its potential toxicity. Allyl 5-amino-2-methylbenzoate has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on Allyl 5-amino-2-methylbenzoate. One area of interest is its potential use as an antibacterial and antifungal agent. Allyl 5-amino-2-methylbenzoate has shown promising results in inhibiting the growth of various bacterial and fungal strains, and further research is needed to determine its efficacy in vivo. Additionally, Allyl 5-amino-2-methylbenzoate has shown potential as an anticancer agent, and future studies could focus on optimizing its therapeutic potential. Another area of interest is the development of novel synthetic routes for Allyl 5-amino-2-methylbenzoate and its derivatives, which could lead to the discovery of new compounds with unique properties.

Synthesis Methods

The synthesis of Allyl 5-amino-2-methylbenzoate involves the reaction of 2-methylbenzoic acid with allylamine in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of Allyl 5-amino-2-methylbenzoate as a white crystalline solid. The purity of Allyl 5-amino-2-methylbenzoate can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

Allyl 5-amino-2-methylbenzoate has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer properties. Allyl 5-amino-2-methylbenzoate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, Allyl 5-amino-2-methylbenzoate has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

153775-21-4

Product Name

Allyl 5-amino-2-methylbenzoate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-methylbenzoate

InChI

InChI=1S/C11H13NO2/c1-3-6-14-11(13)10-7-9(12)5-4-8(10)2/h3-5,7H,1,6,12H2,2H3

InChI Key

ZIRNJGCNESBTLP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C(=O)OCC=C

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)OCC=C

synonyms

Benzoic acid, 5-amino-2-methyl-, 2-propenyl ester (9CI)

Origin of Product

United States

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